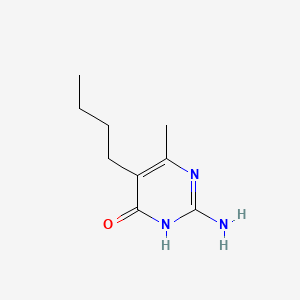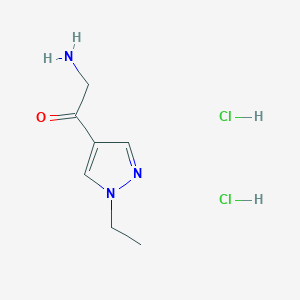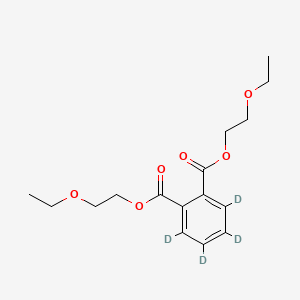
2-Amino-4,7-dihydroxy-6-methylpteridine
描述
“2-Amino-4,7-dihydroxy-6-methylpteridine” is an organic compound that belongs to a group of heterocyclic aromatic compounds called pteridines. It has a molecular formula of C7H7N5O2 and a molecular weight of 193.16 g/mol .
Molecular Structure Analysis
The IUPAC name for “2-Amino-4,7-dihydroxy-6-methylpteridine” is 2-amino-6-methyl-1,8-dihydropteridine-4,7-dione . The canonical SMILES structure is CC1=NC2=C (NC1=O)NC (=NC2=O)N .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4,7-dihydroxy-6-methylpteridine” are not available, pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
The exact mass of “2-Amino-4,7-dihydroxy-6-methylpteridine” is 193.06000, and it has a density of 1.97g/cm³ . It has 5 H-Bond acceptors and 3 H-Bond donors .
科学研究应用
Synthesis and Chemical Properties
Synthesis Techniques : 2-Amino-4,7-dihydroxy-6-methylpteridine and its derivatives are synthesized through various chemical processes. For example, 2-Amino-4-hydroxy-6-acetyl-7-methylpteridine is synthesized via condensation and reduction processes, revealing properties similar to sepiapterin or isosepiapterin (Sugiura & Goto, 1969). Similarly, specific synthesis methods involving anaerobic alkaline hydrolysis and catalytic hydrogenation have been used to study the chemical and enzymatic reactions of related compounds (Whiteley, Drais, & Huennekens, 1969).
Chemical Degradation Studies : Research has also focused on understanding the chemical degradation of related pteridines, which are derived from folic acid. This includes studying the products of photolysis and acid hydrolysis of these compounds, providing insights into their chemical behavior and potential applications (Shaw, Baugh, & Krumdieck, 1966).
Biological Implications
Role in Biosynthesis of Folic Acid : A variant of this compound, 2-amino-4-hydroxy-6-hydroxymethylpteridine, has been implicated in the biosynthesis of folic acid. It was isolated from cultures of Corynebacterium species, indicating its significance in microbial metabolic pathways (Krumdieck, Baugh, & Shaw, 1964).
Metabolic Studies in Bacteria : Some studies have isolated various pteridines, including 2-amino-4,7-dihydroxy-6-methylpteridine, from methane-oxidizing bacteria. This research contributes to understanding the metabolic pathways and significance of these compounds in bacterial systems (Urushibara, Forrest, Hoare, & Patel, 1971).
Potential Therapeutic Applications
Exploration as Therapeutic Agents : Research into derivatives of 2,4-diamino-6-methylpteridine, a related compound, has been conducted to explore potential therapeutic applications. Although these specific derivatives did not exhibit antileukemic activity, such explorations are crucial for understanding the broader potential of pteridines in medical treatments (Montgomery et al., 1979).
Enzymatic and Biological Processes : Other studies have focused on understanding the role of these compounds in various enzymatic and biological processes, such as the reduction of pteridine compounds by specific enzymes. This research is fundamental to understanding the biological activity and potential medical applications of these pteridines (Matsuura et al., 1980).
属性
IUPAC Name |
2-amino-6-methyl-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-2-5(13)10-4-3(9-2)6(14)12-7(8)11-4/h1H3,(H4,8,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQYFTUVSIKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323009 | |
| Record name | 6-Methylisoxanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,7-dihydroxy-6-methylpteridine | |
CAS RN |
712-38-9 | |
| Record name | 6-Methylisoxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylisoxanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylisoxanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methyl-4,7-pteridinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLISOXANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFA4TQK4XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)

![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)








